molecular formula C17H14Cl2F2N2O4 B586408 Roflumilast-d4 N-Oxide CAS No. 1794760-31-8

Roflumilast-d4 N-Oxide

Cat. No. B586408
CAS RN: 1794760-31-8
M. Wt: 423.23
InChI Key: KHXXMSARUQULRI-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roflumilast-d4 N-Oxide is the deuterium labeled Roflumilast . Roflumilast is a selective PDE4 inhibitor with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively, without affecting PDE1, PDE2, PDE3 or PDE5 isoenzymes from various cells . It is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) .


Synthesis Analysis

A practical process for the preparation of an active metabolite of roflumilast, with an overall yield of 19% has been described . The polymorphic substances of roflumilast N-oxide were characterized by means of X-ray powder diffraction, IR, DSC, TGA and elemental analysis .


Molecular Structure Analysis

Roflumilast and its active metabolite (roflumilast N-oxide) are selective inhibitors of phosphodiesterase 4 (PDE4) . The active principle of roflumilast in man is its dichloropyridyl N-oxide metabolite, which has similar potency as a PDE4 inhibitor as the parent compound .


Chemical Reactions Analysis

This compound is a selective PDE4 inhibitor . Some interactions were found with RFL–CCS, RFL–MCC, RFL–SSG and RFL–PS .


Physical And Chemical Properties Analysis

Roflumilast was fully characterized using thermal analysis (DSC and TG), IR, optical microscopy and LC–MS . The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate and pregelatinized starch .

Scientific Research Applications

  • Pharmacokinetics in Liver Cirrhosis : Roflumilast and Roflumilast N-Oxide, both phosphodiesterase 4 (PDE4) inhibitors, were studied for their pharmacokinetics in patients with liver cirrhosis. The study found that liver cirrhosis led to higher exposure to Roflumilast but only modest changes in exposure to Roflumilast N-Oxide. It suggests that Roflumilast can be safely used in patients with mild and moderate liver cirrhosis without special precautions or dose adjustment (Hermann et al., 2007).

  • Population Pharmacokinetic Modelling : This study focused on modeling the pharmacokinetics of Roflumilast and its metabolite in patients with chronic obstructive pulmonary disease (COPD). The research evaluated the influence of potential covariates and estimated the combined inhibition of PDE4 by both compounds, finding a general association between total PDE4 inhibitory activity and the occurrence of common adverse events in patients with COPD (Lahu et al., 2010).

  • Safety and Pharmacokinetics in Healthy Subjects : A study investigated the safety and pharmacokinetics of Roflumilast and Roflumilast N-Oxide in healthy subjects, finding dose proportionality and linear pharmacokinetics in a specific dose range. The research indicated that repeated, once-daily, oral administration of Roflumilast is well tolerated (Huennemeyer et al., 2004).

  • Bioavailability in Healthy Subjects : Another study determined the bioavailability of Roflumilast after oral administration, assessing its pharmacokinetics and the metabolite in healthy subjects. It found high absolute bioavailability, supporting once-daily administration (David et al., 2004).

  • Glucose-Lowering Effects in Diabetic Mice : Roflumilast and its metabolite were shown to delay the progression of diabetes in mice, suggesting a role in protecting pancreatic islet physiology potentially involving GLP-1 and insulin activities (Vollert et al., 2012).

  • Interaction with Enoxacin : A study explored the interaction between Roflumilast and Enoxacin, a CYP1A2 inhibitor, finding modest increases in total PDE4 inhibitory capacity but suggesting no clinical relevance (Lahu et al., 2011).

  • Pharmacokinetics in Children and Adolescents : Research on the pharmacokinetics of Roflumilast in children and adolescents with asthma found linear relationships for dose and plasma drug concentration, indicating similarities to adults (Neville et al., 2008).

  • Inhibition of TNF-α and Chemokines : Roflumilast and its metabolite were found to reduce TNF-α and chemokines from human lung parenchymal explants, suggesting potential efficacy in COPD (Buenestado et al., 2013).

Mechanism of Action

Target of Action

Roflumilast-d4 N-Oxide, a deuterium labeled Roflumilast, is a selective inhibitor of phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

This compound selectively and competitively binds to and inhibits PDE4 . This inhibition leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels . This increase in cAMP can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .

Pharmacokinetics

Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form an active, but approximately threefold less potent, N-oxide metabolite . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% . Unlike after oral dosing, the plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, airway hyperresponsiveness, and mucus production in animal models of respiratory diseases . This suggests that it may be a promising therapeutic target for these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5%, indicating that the method of administration can impact the compound’s bioavailability

Safety and Hazards

Roflumilast is toxic if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, is very toxic to aquatic life, and may cause long-lasting harmful effects to aquatic life .

Future Directions

Roflumilast was safe and well-tolerated in healthy volunteers, and a linear increase in its Cmax and AUC values was observed at doses ranging from 0.25 to 0.50 mg . There is significant data which demonstrate the protective effect of PDE-4 inhibitor in respiratory viral models and is likely to be beneficial in combating COVID-19 pathogenesis .

Biochemical Analysis

Biochemical Properties

Roflumilast-d4 N-Oxide is a potent inhibitor of PDE4, with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively . It does not affect PDE1, PDE2, PDE3 or PDE5 isoenzymes .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of PDE4. This leads to an increase in intracellular cAMP levels, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting PDE4. This prevents the breakdown of cAMP, leading to increased intracellular levels of this important second messenger .

Metabolic Pathways

This compound is likely to be involved in the cAMP signaling pathway due to its inhibition of PDE4 . Specific information on the metabolic pathways that this compound is involved in, and any enzymes or cofactors it interacts with, is not currently available.

properties

IUPAC Name

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMSARUQULRI-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.